Product packaging for 3',2-Difluorobiphenyl-3-carbonitrile(Cat. No.:)

3',2-Difluorobiphenyl-3-carbonitrile

Cat. No.: B7838235
M. Wt: 215.20 g/mol
InChI Key: PAHKVQACCIMRIH-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Synthesis and Materials Science

Fluorinated biphenyl (B1667301) compounds, including architectures like 3',2-Difluorobiphenyl-3-carbonitrile, are pivotal in contemporary organic synthesis and materials science. Their synthesis is often achieved through advanced cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly prominent method. nih.govlibretexts.org This palladium-catalyzed reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-based reagents and byproducts. nih.gov

In materials science, the unique properties conferred by fluorine atoms make these compounds highly desirable. The exceptional stability of the carbon-fluorine (C-F) bond, coupled with low polarizability, results in weak intermolecular dispersion interactions. nih.gov This characteristic is leveraged in the development of advanced materials such as liquid crystal displays, organic solar cells, and photoluminescent substances. nih.govresearchgate.net The conjugated π-electronic system inherent in the biphenyl structure, further functionalized with electron-withdrawing or -donating groups, makes these compounds candidates for use as molecular wires in diodes and other organic electronics. nih.govacs.orgchemimpex.com

Significance of Fluorinated Biphenyls as Versatile Structural Motifs

The biphenyl moiety is a fundamental building block in organic chemistry, serving as the precursor for a vast array of chemicals, including dyes and polymers. researchgate.net The introduction of fluorine atoms onto this scaffold dramatically alters the molecule's characteristics, creating a versatile structural motif with enhanced properties. researchgate.net

Key attributes imparted by fluorine include:

High Electronegativity: The fluorine atom's strong electron-withdrawing nature modifies the electronic distribution and reactivity of the molecule. nih.gov

Metabolic Stability: In medicinal chemistry, the strength of the C-F bond (98–115 kcal/mol) is used to block metabolic pathways, increasing the stability and bioavailability of drug candidates. nih.gov

Enhanced Lipophilicity: Fluorination often increases a molecule's lipophilicity, which can improve its ability to cross cell membranes, a crucial factor in drug design. nih.gov

These properties make fluorinated biphenyls integral to research in medicinal chemistry for creating more effective therapeutic agents and in materials science for developing durable, high-performance electronic components. nih.govresearchgate.netnih.gov

Overview of Difluorobiphenyl Carbonitrile Architectures and their Research Relevance

The carbonitrile group is a particularly useful functional handle. It is a versatile electrophilic site that can be chemically transformed, for instance, by oxidation to a carboxylic acid or reduction to an amine, allowing for the synthesis of more complex derivatives. This group is also used to attach the biphenyl scaffold to other molecular systems, such as chromophores for advanced materials. ossila.com

The research relevance of such architectures is significant and growing. The strategic placement of fluorine and cyano groups on a biphenyl core creates molecules with tailored properties for specific applications. For example, a 4-cyano-difluorobiphenyl group has been incorporated into highly potent non-nucleoside reverse transcriptase inhibitors for anti-HIV therapy, where it forms critical interactions with aromatic residues in the enzyme's binding pocket. nih.gov In materials science, similar fluorinated carbonitrile structures are investigated for use in aggregation-induced emission (AIE) materials and as components in phosphorescent dyes. ossila.com The combination of a conjugated system with electron-withdrawing groups (fluorine, nitrile) makes these compounds promising candidates for organic electronic materials. acs.org

Data Tables

Table 1: Physicochemical Properties of a Representative Difluorobiphenyl Compound

As specific experimental data for this compound is not widely available, the properties of a structurally related compound, 3,3'-Difluorobiphenyl, are presented for illustrative purposes.

PropertyValueReference(s)
CAS Number 396-64-5 chemimpex.comthermofisher.com
Molecular Formula C₁₂H₈F₂ chemimpex.comthermofisher.com
Molecular Weight 190.19 g/mol chemimpex.com
Appearance Colorless to light yellow liquid chemimpex.com
Melting Point 6 °C chemimpex.com
Boiling Point 130 °C at 14.3 mmHg chemimpex.com
Density 1.21 g/mL chemimpex.com
Refractive Index n20D 1.57 chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H7F2N B7838235 3',2-Difluorobiphenyl-3-carbonitrile

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-3-(3-fluorophenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F2N/c14-11-5-1-3-9(7-11)12-6-2-4-10(8-16)13(12)15/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHKVQACCIMRIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC=CC(=C2F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for Difluorobiphenyl Carbonitrile Derivatives

Precursor Synthesis and Intermediate Preparation for Biphenyl (B1667301) Formation

The foundation of a successful biphenyl synthesis lies in the efficient preparation of two key coupling partners. This typically involves an organometallic reagent, such as a boronic acid, and an aryl halide. The synthesis of these intermediates requires precise control over functionalization and halogenation reactions on separate aromatic precursors.

Halogenation and Functionalization of Substituted Aromatics

The introduction of halogen atoms onto an aromatic ring is a fundamental step in preparing substrates for cross-coupling reactions. Halogenation is a classic example of electrophilic aromatic substitution (EAS), a process where a halogen acts as an electrophile to replace a hydrogen atom on the benzene (B151609) ring. numberanalytics.com For halogens like chlorine and bromine, the reaction requires activation by a Lewis acid catalyst, such as iron(III) halides (FeCl₃, FeBr₃) or aluminum halides (AlCl₃). masterorganicchemistry.comlibretexts.org The catalyst polarizes the halogen-halogen bond, generating a potent electrophile that can be attacked by the electron-rich aromatic ring. libretexts.org

The mechanism proceeds in two main stages:

Electrophilic Attack: The aromatic π-system attacks the activated halogen electrophile, breaking the aromaticity and forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. numberanalytics.com

Re-aromatization: A base removes a proton from the carbon atom bearing the new halogen, restoring the stable aromatic ring. masterorganicchemistry.com

The reactivity and conditions for halogenation vary depending on the halogen. libretexts.org Iodination can be achieved using iodine in the presence of an oxidizing agent like nitric acid to generate the iodine cation (I⁺) electrophile. wikipedia.org In contrast, fluorine is generally too reactive for direct, controlled halogenation, necessitating the use of specialized electrophilic fluorinating agents. libretexts.org The functional groups already present on the aromatic ring influence the position of the incoming halogen and the reaction rate.

The strategic halogenation of a substituted nitrile, such as 3-cyanophenol, or a difluorinated aromatic compound is a critical first step to creating one of the necessary precursors for the final biphenyl structure.

Preparation of Fluoroaryl Boronic Acids and Other Organometallic Reagents

Fluoroaryl boronic acids are indispensable reagents for introducing fluorine-containing moieties via the Suzuki-Miyaura reaction. Several methods exist for their synthesis. A common and effective protocol involves the reaction of aryl Grignard reagents, prepared from the corresponding aryl bromides, with borate (B1201080) esters. organic-chemistry.org The use of lithium chloride (LiCl) can facilitate the initial magnesium insertion to form the Grignard reagent. organic-chemistry.org

Another powerful technique is the direct borylation of arenes, catalyzed by transition metals like iridium. organic-chemistry.org This method allows for the conversion of an aromatic C-H bond directly to a C-B bond. The resulting pinacol (B44631) boronate esters can then be converted to the desired boronic acids. organic-chemistry.orgnih.gov

A one-pot synthesis of tetrabutylammonium (B224687) trifluoroborates from boronic acids has also been reported, offering an alternative to traditional methods that may require the use of hazardous reagents like hydrofluoric acid. orgsyn.org For instance, 4-fluorophenyl boronic acid can be converted to tetrabutylammonium (4-fluorophenyl)trifluoroborate by reacting it with tetrabutylammonium bifluoride in a biphasic chloroform/water system. orgsyn.org

The general process for preparing boronic acids from chloroaromatics involves reaction with lithium metal and a boron compound (like a trialkoxyborane) in a suitable solvent such as tetrahydrofuran (B95107) (THF) at low temperatures. google.com

Table 1: Selected Methods for Aryl Boronic Acid/Ester Synthesis

Starting Material Reagent(s) Catalyst/Conditions Product Type Ref
Aryl Bromide iPrMgCl·LiCl, then B(OR)₃ THF, 0°C Aryl Boronic Acid organic-chemistry.org
Arene B₂pin₂ Ir-catalyst Aryl Pinacol Boronate organic-chemistry.org
Aryl Carboxylic Acid Fluoride (B91410) Diboron Reagent Ni-catalyst Aryl Boronate Ester organic-chemistry.org

Carbon-Carbon Bond Formation through Cross-Coupling Reactions

The central C-C bond that defines the biphenyl scaffold of 3',2-Difluorobiphenyl-3-carbonitrile is most effectively constructed using palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Approaches

First reported in 1981, the Suzuki-Miyaura coupling has become one of the most powerful and versatile methods for forming carbon-carbon bonds. libretexts.orgmdpi.com The reaction typically involves the coupling of an organoboron compound (like a boronic acid or its ester) with an organohalide in the presence of a palladium catalyst and a base. libretexts.org Its advantages include mild reaction conditions, high functional group tolerance, and the low toxicity of the boron-containing reagents. mdpi.com

The catalytic cycle is generally understood to involve three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar¹-X), inserting into the carbon-halogen bond to form a palladium(II) intermediate. libretexts.org

Transmetalation: The organoboron reagent (Ar²-B(OR)₂), activated by the base, transfers its organic group (Ar²) to the palladium(II) complex, displacing the halide. libretexts.org

Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active palladium(0) catalyst. libretexts.org

A practical application of this is seen in the synthesis of Diflunisal, a difluorobiphenyl compound, which can be synthesized in a single step via the Suzuki-Miyaura coupling of 5-bromosalicylic acid and 2,4-difluorophenylboronic acid. nih.gov

Optimization of Catalytic Systems, Ligands, and Solvents

The success and efficiency of the Suzuki-Miyaura reaction are highly dependent on the careful optimization of several parameters, including the choice of catalyst, ligands, solvent, and base. rsc.orgepfl.ch

Catalytic Systems: While simple palladium salts like Pd(OAc)₂ or PdCl₂ can be effective, modern catalysis often employs pre-catalysts or catalyst systems designed for higher efficiency and stability. nih.gov Air-stable palladium complexes, such as PdCl₂{PR₂(Ph-R')}₂, have been developed that show high efficiency for coupling heteroaryl chlorides, which can often be challenging substrates. organic-chemistry.org Bimetallic nanoparticles, like magnetic Pd-Fe particles, are also being explored to reduce the reliance on palladium and facilitate catalyst recycling. rsc.org

Ligands: Ligands play a crucial role by stabilizing the palladium catalyst and modulating its reactivity. Phosphine (B1218219) ligands are commonly used. organic-chemistry.org Electron-rich phosphine ligands can enhance the rate of oxidative addition, while sterically bulky ligands can promote the final reductive elimination step. rsc.orgorganic-chemistry.org The development of specialized ligands, such as sulfonated SPhos (sSPhos), has enabled challenging transformations like the asymmetric synthesis of axially chiral biphenols. nih.govacs.org

Solvents and Bases: The choice of solvent and base is critical. A variety of bases, including carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄), are used to facilitate the transmetalation step. mdpi.comresearchgate.net The optimal base can depend heavily on the specific substrates; for example, K₃PO₄ was found to be the base of choice for some sterically unhindered couplings. researchgate.net Solvent systems are often mixtures of an organic solvent (e.g., toluene, THF, DMF) and water. mdpi.comnih.gov For instance, a DMF/water mixture was used in the synthesis of Diflunisal. nih.gov Automated systems using microfluidics are now being employed to rapidly screen combinations of catalysts, ligands, temperature, and time to optimize reaction conditions. rsc.orgdntb.gov.ua

Table 2: Optimization Parameters in Suzuki-Miyaura Coupling

Parameter Examples Function / Observation Ref
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), PdCl₂{PR₂(Ph-R')}₂ Active species for C-C bond formation. Air-stable complexes improve handling. mdpi.comorganic-chemistry.orgnih.gov
Ligand PPh₃, Dialkylbiarylphosphines (e.g., SPhos) Stabilizes Pd, influences oxidative addition and reductive elimination rates. rsc.orgnih.govacs.org
Base K₃PO₄, Cs₂CO₃, Na₂CO₃ Activates the boronic acid for transmetalation. Choice affects yield and rate. mdpi.comacs.orgresearchgate.net

| Solvent | Toluene/H₂O, THF/H₂O, DMF/H₂O | Affects solubility and catalyst activity. Biphasic systems are common. | mdpi.comnih.govacs.org |

Regioselectivity and Yield Considerations in Biaryl Formation

When a substrate contains multiple potential reaction sites, such as two different halogen atoms, controlling the regioselectivity of the cross-coupling becomes paramount. mdpi.com The site of the oxidative addition is often determined by the relative reactivity of the carbon-halogen bonds. For instance, in 2,4-dibromopyridine, the Suzuki-Miyaura coupling occurs selectively at the C2 position, which is more electrophilic. researchgate.net Similarly, in 1,4-dibromo-2-nitrobenzene, selective coupling can be achieved at the position ortho to the electron-withdrawing nitro group. researchgate.net

Yields can be compromised by side reactions. A common byproduct in palladium-catalyzed borylation reactions is the formation of a biaryl compound from the Suzuki coupling of the newly formed boronic ester with the starting aryl halide. nih.gov While bases like potassium acetate (B1210297) are generally not strong enough to promote this side reaction significantly, under certain conditions it can become the major pathway, reducing the yield of the desired product. nih.gov

Therefore, achieving high yields of a specific, unsymmetrical biaryl like this compound requires careful selection of precursors with distinct electronic and steric properties and fine-tuning of the catalytic system to favor the desired coupling pathway over potential side reactions. organic-chemistry.org

Other Transition Metal-Catalyzed Coupling Reactions (e.g., C-H Activation)

Beyond traditional cross-coupling reactions, the direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful strategy for forging carbon-carbon bonds, offering a more atom- and step-economical route to biphenyl structures. sigmaaldrich.com This approach circumvents the need for pre-functionalized starting materials, such as organometallic reagents or halides, by directly activating a C-H bond on one of the aromatic rings.

In the context of synthesizing difluorobiphenyl carbonitriles, a C-H activation strategy could involve the coupling of a difluorobenzene derivative with a benzonitrile (B105546) derivative. The reaction is typically catalyzed by transition metals like palladium (Pd), rhodium (Rh), or copper (Cu). nih.govwikipedia.org The selectivity of the reaction, which is crucial for achieving the desired isomer, is often controlled by a directing group. wikipedia.orgrsc.org This group, temporarily installed on one of the substrates, coordinates to the metal catalyst and positions it in close proximity to the specific C-H bond intended for activation. sigmaaldrich.com

For instance, a plausible C-H activation approach could involve a palladium-catalyzed reaction where a directing group on one aryl ring guides the catalyst to activate a specific C-H bond, which then couples with an aryl halide partner. The mechanism often involves the formation of a metallacycle intermediate, followed by oxidative addition and reductive elimination to form the new C-C bond. wikipedia.org Concerted metalation-deprotonation (CMD) is a common mechanism where the C-H bond cleavage is facilitated by a ligand on the metal center. youtube.com

Table 1: Key Aspects of C-H Activation for Biphenyl Synthesis

Feature Description Relevant Metals Key Challenge
Direct Functionalization Activates C-H bonds directly, avoiding pre-functionalization steps. Pd, Rh, Ru, Cu Regioselectivity
Directing Groups Used to control the site of C-H activation for precise isomer synthesis. rsc.org N/A Removal of the directing group
Catalytic Cycle Often involves oxidative addition, C-H activation/metalation, and reductive elimination. youtube.com Pd, Rh Catalyst stability and turnover

| Atom Economy | High, as it reduces the formation of stoichiometric byproducts. | N/A | Reaction efficiency and yield |

The application of C-H functionalization can significantly streamline the synthesis of complex molecules by targeting otherwise unreactive positions. sigmaaldrich.com Research continues to develop more efficient and versatile catalyst systems to broaden the scope and practicality of these reactions for constructing intricate molecular architectures like this compound. youtube.com

Nitrile Group Introduction and Transformation Methodologies

The introduction of the carbonitrile (-CN) group is a critical step in the synthesis of the target compound. Several established methods can be employed to install a nitrile group onto an aromatic ring.

One of the most common methods for introducing a nitrile group to an aryl ring is the Sandmeyer reaction . This process involves the diazotization of a primary aromatic amine (aniline derivative) using a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid, followed by treatment with a copper(I) cyanide salt. This method is robust and widely used for synthesizing aryl nitriles. A related approach, known as a Gomberg-Bachmann type reaction, can also be used where an aniline (B41778) is coupled with a benzene derivative in the presence of an alkyl nitrite. google.comresearchgate.net

Another primary strategy is the nucleophilic substitution of an aryl halide. This typically involves reacting an aryl bromide or iodide with a cyanide source, such as potassium cyanide or sodium cyanide. libretexts.orgchemguide.co.uk These reactions are often catalyzed by palladium or copper complexes to facilitate the C-CN bond formation, a transformation known as cyanation. The choice of solvent is critical; for instance, using ethanol (B145695) as a solvent with potassium cyanide is preferred to minimize the formation of phenol (B47542) byproducts that can occur in the presence of water. chemguide.co.uk

Amide dehydration offers an alternative route. If the corresponding benzamide (B126) derivative is available, it can be dehydrated to the nitrile using reagents like phosphorus(V) oxide (P₄O₁₀) or thionyl chloride (SOCl₂). libretexts.orgchemguide.co.uk This method involves heating a mixture of the amide and the dehydrating agent, followed by distillation of the liquid nitrile product. libretexts.org

Table 2: Comparison of Nitrile Introduction Methods

Method Starting Material Key Reagents Conditions Notes
Sandmeyer Reaction Aryl Amine NaNO₂, HCl; CuCN Low temperature for diazotization A classic and reliable method for aryl nitriles. google.comresearchgate.net
Nucleophilic Cyanation Aryl Halide KCN or NaCN, Pd or Cu catalyst Heating under reflux in a non-aqueous solvent. libretexts.orgchemguide.co.uk Useful for direct replacement of a halogen.
Amide Dehydration Aryl Amide P₄O₁₀, SOCl₂, or other dehydrating agents Heating a solid mixture. chemguide.co.uk Requires prior synthesis of the corresponding amide.

| From Aldehydes | Aryl Aldehyde | HCN (or NaCN/H⁺) | Room temperature, pH 4-5. chemguide.co.uk | Forms a hydroxynitrile intermediate. |

These methods provide a versatile toolkit for chemists to strategically introduce the nitrile functionality at various stages of a synthetic sequence.

Multi-Step Synthetic Sequences for Complex Difluorobiphenyl Carbonitrile Structures

A common convergent approach would involve synthesizing the two substituted benzene rings separately and then joining them via a cross-coupling reaction. For example:

Step 1A: Synthesis of a (3-cyanophenyl)boronic acid or a related organometallic reagent.

Step 1B: Synthesis of a 1-bromo-2,3-difluorobenzene (B1273032) (or a similar halide).

Step 2: A Suzuki-Miyaura cross-coupling reaction between the two fragments, catalyzed by a palladium complex, to form the this compound skeleton.

Alternatively, a linear sequence might build the complexity step-by-step on a single precursor:

Step 1: A coupling reaction to form a 3',2-difluorobiphenyl intermediate. This could be achieved through a C-H activation strategy or a standard cross-coupling of simpler, unfunctionalized or differently functionalized rings.

Step 2: Introduction of the nitrile group onto the pre-formed biphenyl skeleton. This would likely involve the conversion of another functional group (e.g., an amine via the Sandmeyer reaction or a bromide via cyanation) at the 3-position.

The development of continuous flow processes offers a modern paradigm for multi-step synthesis. tue.nlsyrris.jp In such a setup, reagents, catalysts, and intermediates are pumped through a series of reactors and columns containing immobilized reagents or catalysts. syrris.jp This technique allows for the integration of multiple reaction and purification steps into a single, continuous sequence, which can improve efficiency, safety, and scalability. For example, the synthesis of the API rufinamide, which contains a difluorobenzyl moiety, has been demonstrated in a one-flow system, highlighting the applicability of this technology to complex fluorinated aromatics. tue.nl

Table 3: Illustrative Multi-Step Synthetic Sequence (Convergent)

Step Reaction Type Starting Materials Product Purpose
1 Suzuki-Miyaura Coupling (3-cyanophenyl)boronic acid + 1-bromo-2,3-difluorobenzene This compound Formation of the core C-C biphenyl bond.

| 2 | Purification | Crude product from Step 1 | Purified this compound | Isolation of the final compound. |

The choice of sequence depends on factors such as the availability of starting materials, the desired complexity of the final molecule, and the efficiency of each individual step.

Scalability and Process Optimization in Research Synthesis

Transitioning a synthetic route from a laboratory research scale to a larger, more practical scale requires careful process optimization. Key considerations include cost, safety, efficiency, and robustness. researchgate.net

Catalyst and Reagent Selection: For large-scale synthesis, the cost and availability of catalysts and reagents are paramount. While complex, highly active palladium phosphine ligands may be excellent on a small scale, their cost can be prohibitive for larger batches. Therefore, developing processes that use lower-cost catalysts, such as copper-based systems or simpler palladium salts, is often a priority. researchgate.net The use of inexpensive and readily available starting materials, such as aniline derivatives for diazotization reactions, contributes significantly to the economic viability of a process. researchgate.net

Reaction Conditions: Optimizing reaction conditions involves minimizing reaction times, reducing temperatures, and simplifying work-up procedures. google.com For example, a "mild and practical" synthesis of biphenyls was developed using in situ generated isopropyl nitrite for the diazotization step, which operates under moderate conditions and provides good yields. researchgate.net Process safety evaluations are critical, especially for reactions that are highly exothermic or involve hazardous reagents. researchgate.net

Purification and Isolation: The method of purification must be scalable. While column chromatography is common in research labs, it is often impractical for large quantities. researchgate.net Alternative methods such as crystallization, distillation, or extraction are preferred. google.com Developing a process where the final product can be isolated in high purity by simple filtration after crystallization is an ideal scenario for scalability.

Flow Chemistry: As mentioned previously, continuous flow chemistry provides significant advantages for scalability and optimization. tue.nlsyrris.jp It allows for precise control over reaction parameters (temperature, pressure, residence time), enhances safety by minimizing the volume of hazardous materials at any given time, and can facilitate easier purification and automation. syrris.jp

| Technology | Batch processing in glassware. | Batch or continuous flow reactors. tue.nl | Improved control, safety, and automation. |

By systematically addressing these factors, a synthetic route developed in a research setting can be transformed into a robust and efficient process suitable for producing larger quantities of this compound and its derivatives.

Mechanistic Elucidation of Chemical Transformations in Difluorobiphenyl Carbonitrile Synthesis

Detailed Reaction Mechanisms of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are foundational for constructing the biaryl scaffold of 3',2-Difluorobiphenyl-3-carbonitrile. libretexts.orgwikipedia.org The catalytic cycle is a well-orchestrated sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnobelprize.orgillinois.edu This process efficiently forges a new carbon-carbon bond between two distinct organic fragments. libretexts.org

The general catalytic cycle begins with a Pd(0) species, which is oxidatively inserted into the carbon-halide bond of an aryl halide. youtube.com This is followed by a transmetalation step, where an organometallic reagent transfers its organic group to the palladium center. nobelprize.org The cycle concludes with reductive elimination, where the two organic groups couple to form the desired biaryl product, regenerating the active Pd(0) catalyst. nobelprize.orgyoutube.com

Oxidative Addition Pathways and Intermediate Identification

Oxidative addition is the initial and often rate-determining step in the catalytic cycle, where the palladium(0) catalyst inserts into a carbon-halogen (C-X) or carbon-pseudohalogen bond of one of the aromatic precursors. vu.nlyoutube.com For the synthesis of a difluorinated biphenyl (B1667301), this involves the activation of a C-F or other C-X bond on one of the fluorinated rings. While C-F bonds are the strongest in organic chemistry, making them challenging to activate, methods have been developed to facilitate this process. nih.gov

The mechanism typically involves the coordination of the aryl halide to a low-valent, coordinatively unsaturated palladium(0) complex, often with just two ligands. youtube.comacs.org This is followed by the cleavage of the C-X bond and the formation of a new square planar Pd(II) complex, known as an oxidative addition complex (OAC). nobelprize.orgacs.org The reactivity trend for halogens in oxidative addition is generally I > Br > Cl >> F, reflecting the bond dissociation energies. vu.nl

However, the activation of aryl fluorides can be promoted. nih.gov For instance, the presence of electron-withdrawing groups on the aromatic ring, such as the nitrile group and the second fluorine atom in the precursors for this compound, can make the target C-F bond more susceptible to attack by the electron-rich Pd(0) center. nih.gov Computational studies have shown that while oxidative addition in the gas phase may proceed through a concerted transition state, the pathway in solution can involve the dissociation of the halide from a prereaction complex, followed by collapse to the final product. acs.org The use of specific ligands, such as bulky and electron-rich phosphines, is crucial for promoting the oxidative addition step, particularly for less reactive aryl chlorides and fluorides. nih.govrsc.org

Table 1: Key Factors Influencing Oxidative Addition in Fluorinated Systems
FactorDescriptionImpact on ReactionReference
Halogen Leaving GroupThe identity of the halide (X) on the aryl halide (Ar-X).Reactivity order: I > Br > Cl > F. C-F bonds are strongest and least reactive. vu.nl
Electronic EffectsPresence of electron-withdrawing groups (EWGs) on the aromatic ring.EWGs (like -CN, -F) activate the ring, facilitating attack by the Pd(0) catalyst. nih.gov
Ligand PropertiesSteric bulk and electron-donating ability of phosphine (B1218219) ligands on the Pd catalyst.Bulky, electron-rich ligands enhance the reactivity of the Pd(0) center and stabilize the resulting Pd(II) complex. nih.govrsc.org
AdditivesUse of additives like lithium iodide (LiI).Can promote the oxidative addition of C-F bonds by forming more reactive intermediates. mdpi.com

Transmetalation Processes and Rate-Determining Steps

Following oxidative addition, the transmetalation step involves the transfer of the second aryl group (e.g., the 3-cyanophenyl group or the 2,3-difluorophenyl group) from an organometallic reagent to the newly formed arylpalladium(II) complex. nobelprize.org In the context of a Suzuki-Miyaura reaction, the organometallic species is typically an arylboronic acid or one of its esters. libretexts.orgresearchgate.net

This process is highly dependent on the reaction conditions, particularly the base and solvent used. researchgate.netresearchgate.net The base is crucial as it activates the organoboron reagent. researchgate.net Two primary pathways are proposed for transmetalation in Suzuki couplings:

The Boronate Pathway: The base reacts with the boronic acid (Ar'B(OH)₂) to form a more nucleophilic boronate species (e.g., [Ar'B(OH)₃]⁻). This boronate then displaces the halide ligand on the palladium complex (L₂Pd(Ar)X) to form the diorganopalladium(II) intermediate. researchgate.netnih.gov

The Oxo-Palladium Pathway: The base first reacts with the arylpalladium(II) halide complex to form an arylpalladium(II) hydroxide (B78521) complex (L₂Pd(Ar)OH). This hydroxo complex then reacts with the neutral boronic acid. berkeley.edu

Reductive Elimination Pathways for Biaryl Formation

Reductive elimination is the final, product-forming step of the catalytic cycle. nobelprize.org In this stage, the two organic groups bound to the palladium(II) center couple, forming the C-C bond of the biaryl product (this compound). thieme-connect.com This process reduces the palladium from Pd(II) back to its Pd(0) oxidation state, allowing it to re-enter the catalytic cycle. nobelprize.org

For reductive elimination to occur, the two aryl groups must typically be in a cis orientation on the square planar palladium complex. The rate of reductive elimination is significantly influenced by the electronic properties of the coupling partners. The process is generally fastest when one group is electron-donating and the other is electron-withdrawing. researchgate.net The coupling of two electron-poor aryl groups, which would be the case in the synthesis of this compound, can be challenging and slow. researchgate.net The strong Pd-C bonds in such complexes can make reductive elimination difficult. researchgate.net The choice of ligand is also critical; bulky ligands that promote a cis arrangement and increase the electron density on the palladium center can facilitate this step. acs.org

C-H Bond Activation Mechanisms in Fluorinated Aromatic Systems

An alternative and increasingly important strategy for biaryl synthesis involves the direct functionalization of a C-H bond, bypassing the need for pre-functionalized starting materials like organohalides or organometallics. nih.govnih.gov In the context of synthesizing this compound, this could involve the coupling of a fluorinated arene with an aryl partner via C-H activation.

Several mechanisms for transition-metal-catalyzed C-H activation exist, with the most relevant for this system being:

Concerted Metalation-Deprotonation (CMD): This is a common pathway for later transition metals in higher oxidation states, such as Pd(II). youtube.com The reaction is often facilitated by a directing group on the substrate that coordinates to the metal center, positioning it for a specific C-H bond cleavage. acs.orgrsc.org A base then assists in the deprotonation step. The presence of fluorine atoms can influence the acidity of adjacent C-H bonds, potentially directing the site of activation.

Oxidative Addition: Low-valent, electron-rich metal centers, like Pd(0), can directly insert into a C-H bond. acs.org This pathway is favored for C-H bonds that are more electrophilic, a condition that can be induced by the presence of electron-withdrawing fluorine atoms. acs.org

Mechanistic studies often indicate that the C-H bond activation event is the rate-limiting step in these catalytic cycles. nih.gov The resulting palladacycle intermediate then reacts with the coupling partner, often via an oxidative addition/reductive elimination sequence, to form the final product. nih.gov

Nucleophilic Aromatic Substitution Mechanisms on Fluorinated Aromatic Rings

Nucleophilic aromatic substitution (SNAr) is another key mechanistic pathway relevant to the chemistry of fluorinated aromatics. wikipedia.orgbyjus.com Unlike typical aromatic rings which are electron-rich and undergo electrophilic substitution, rings bearing strong electron-withdrawing groups are activated towards attack by nucleophiles. byjus.commasterorganicchemistry.com The two fluorine atoms and the nitrile group in the precursors to this compound make the aromatic rings electron-deficient and thus susceptible to SNAr.

The SNAr mechanism proceeds via a two-step addition-elimination pathway: libretexts.org

Addition: A nucleophile attacks the aromatic ring at the carbon atom bearing a leaving group (such as a halide). This is typically the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org

Elimination: The leaving group departs, restoring the aromaticity of the ring and yielding the substituted product. libretexts.org

For this reaction to be efficient, the electron-withdrawing groups must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer complex through resonance. libretexts.org A meta-substituent does not provide this resonance stabilization. libretexts.org Interestingly, in SNAr reactions, fluoride (B91410) can act as an excellent leaving group, often being displaced more readily than other halogens. This is because the high electronegativity of fluorine strongly activates the ring for the initial nucleophilic attack, which is the slow step, rather than its bond strength which is relevant to the fast elimination step. masterorganicchemistry.com

Investigating Reaction Intermediates through Spectroscopic Techniques

The elucidation of these complex reaction mechanisms relies heavily on the use of advanced spectroscopic and analytical techniques to detect and characterize transient intermediates. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR (including ¹H, ¹³C, ³¹P, and ¹⁹F NMR) is a powerful tool for observing reaction progress and identifying intermediates in the catalytic cycle. chemistryviews.org For example, it has been used to identify key pre-transmetalation intermediates and palladium-fluorido complexes in Suzuki-Miyaura couplings of fluorinated substrates. nih.govchemistryviews.org

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can intercept and identify charged intermediates directly from the reaction mixture, providing valuable snapshots of the species present in the catalytic cycle.

X-ray Crystallography: When intermediates are stable enough to be isolated and crystallized, X-ray crystallography provides definitive structural information. This has been used to characterize oxidative addition complexes, confirming their geometry and the connectivity of ligands. acs.orgchemistryviews.org

Kinetic Analysis: Studying the reaction rates under varying concentrations of reactants, catalysts, and ligands helps to determine the reaction order and identify the rate-determining step of the catalytic cycle. acs.org

Through the combined application of these techniques, chemists can piece together the intricate steps of reactions like the palladium-catalyzed synthesis of this compound, leading to a deeper understanding and more rational design of synthetic processes. acs.org

Advanced Spectroscopic Characterization and Structural Analysis of Difluorobiphenyl Carbonitrile Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework and the relative orientation of substituents in fluorinated biphenyl (B1667301) systems. The presence of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F allows for a detailed investigation of the molecular structure.

The structural confirmation of 3',2-Difluorobiphenyl-3-carbonitrile is achieved through the combined analysis of ¹H, ¹³C, and ¹⁹F NMR spectra. Each spectrum provides unique insights into the molecular environment.

¹H NMR: The proton NMR spectrum reveals the disposition of hydrogen atoms on the biphenyl rings. The chemical shifts are influenced by the electronic effects of the fluorine and nitrile substituents. Aromatic protons ortho to the electron-withdrawing nitrile group are expected to be deshielded and appear at a lower field, while those adjacent to the fluorine atoms will also experience distinct shifts. Spin-spin coupling between adjacent protons provides information on their relative positions.

¹³C NMR: The ¹³C NMR spectrum shows distinct signals for each unique carbon atom in the molecule. chemicalbook.com The carbon atom of the nitrile group typically appears in the 115-120 ppm range. The carbons directly bonded to fluorine atoms exhibit large one-bond C-F coupling constants (¹JCF), which are diagnostic for identifying these positions. jeolusa.comorganicchemistrydata.org The chemical shifts of the other aromatic carbons are influenced by the substituent effects of both the fluorine and nitrile groups. rsc.org

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. ed.ac.uk The two fluorine atoms in this compound are in different chemical environments and are expected to show two distinct resonances. The chemical shifts provide information about the electronic environment of each fluorine atom. Furthermore, coupling between the fluorine nuclei and nearby protons (H-F coupling) and carbons (C-F coupling) can be observed, providing crucial data for structural assignment. jeolusa.comorganicchemistrydata.org The analysis of these coupling constants helps to confirm the substitution pattern on the biphenyl scaffold. lboro.ac.uk

Illustrative NMR Data for a Difluorobiphenyl Carbonitrile System

NucleusChemical Shift (δ, ppm)Coupling Constants (J, Hz)
¹H7.20 - 7.80 (m)JHH, JHF
¹³C110 - 165 (aromatic region), ~118 (CN)¹JCF, ²JCF, ³JCF
¹⁹F-110 to -140JFF, JHF

Note: This table is illustrative and shows typical ranges for similar compounds. Actual values for this compound would require experimental measurement.

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning signals and understanding complex spatial relationships and connectivities within the molecule. wikipedia.orgslideshare.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei. wikipedia.org It is instrumental in assigning the proton signal to its corresponding carbon atom in the biphenyl rings. science.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). wikipedia.org This technique is crucial for establishing the connectivity across the biphenyl rings and confirming the positions of the fluorine and nitrile substituents by observing correlations between protons on one ring and carbons on the other, as well as with the quaternary carbons. science.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei. wikipedia.org For this compound, NOESY can help determine the preferred conformation around the central C-C bond by identifying through-space interactions between protons on the two different phenyl rings.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group and Conformational Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, offers valuable insights into the functional groups present in a molecule and can be used to study its conformational isomers. nih.govnih.gov

The FT-IR and FT-Raman spectra of this compound are expected to show characteristic absorption bands corresponding to its functional groups. nih.gov

Nitrile (C≡N) Stretching: The nitrile group exhibits a strong and sharp absorption band in the FT-IR spectrum, typically in the range of 2220-2260 cm⁻¹. This band is a clear indicator of the presence of the carbonitrile functionality.

C-F Stretching: The carbon-fluorine stretching vibrations usually appear as strong bands in the FT-IR spectrum in the region of 1000-1400 cm⁻¹. The exact positions of these bands can be influenced by the aromatic system and the presence of other substituents.

Aromatic C-H and C=C Stretching: The aromatic rings will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

Illustrative Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
NitrileC≡N stretch2220 - 2260
FluoroaromaticC-F stretch1000 - 1400
Aromatic RingC=C stretch1400 - 1600
Aromatic RingC-H stretch> 3000

Note: This table is illustrative. Precise wavenumbers are determined experimentally.

Biphenyl systems can exist as different conformational isomers (or atropisomers) due to restricted rotation around the central C-C single bond. The dihedral angle between the two phenyl rings defines the conformation. Vibrational spectroscopy can be used to identify and characterize these conformers. mdpi.comarxiv.org Different conformers will have slightly different vibrational frequencies, leading to distinct "fingerprints" in the FT-IR and FT-Raman spectra. mdpi.com By comparing experimental spectra with theoretical calculations for different possible conformations, it is possible to determine the most stable conformer in the solid state or in solution. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For conjugated systems like this compound, the UV-Vis spectrum is characterized by absorption bands corresponding to π → π* transitions.

The biphenyl chromophore typically shows a strong absorption band (K-band) associated with the conjugation between the two phenyl rings. nih.govresearchgate.net The position and intensity of this band are sensitive to the substitution pattern and the dihedral angle between the rings. nih.govacs.org Electron-withdrawing groups like the nitrile group and halogens like fluorine can cause a shift in the absorption maximum (λmax). Steric hindrance caused by substituents at the ortho positions can increase the dihedral angle, leading to a decrease in conjugation and a hypsochromic (blue) shift of the absorption band. nih.gov The analysis of the UV-Vis spectrum can, therefore, provide insights into the electronic structure and conformation of this compound. mdpi.com

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation of novel compounds, providing precise information about the molecular mass and offering insights into the molecule's structure through the analysis of its fragmentation patterns. For this compound, mass spectrometry confirms the molecular weight and helps to verify the arrangement of the constituent atoms.

In a typical electron ionization mass spectrometry (EI-MS) experiment, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•), which corresponds to the molecular weight of the compound. The molecular formula of this compound is C₁₃H₇F₂N, giving it a calculated molecular weight of approximately 215.20 g/mol . The mass spectrum would be expected to show a prominent molecular ion peak at an m/z (mass-to-charge ratio) of 215.

The fragmentation of difluorobiphenyl systems is influenced by the position of the fluorine atoms. The primary fragmentation pathways for this compound are expected to involve the loss of the nitrile group, fluorine atoms, and cleavage of the biphenyl C-C bond.

Predicted Fragmentation Data for this compound:

m/z Proposed Fragment Ion Formula Proposed Loss from Molecular Ion (M⁺•)
215[C₁₃H₇F₂N]⁺•C₁₃H₇F₂N-
189[C₁₂H₇F₂]⁺C₁₂H₇F₂•CN
170[C₁₂H₇F]⁺•C₁₂H₇F•CN, •F
151[C₁₂H₇]⁺C₁₂H₇•CN, •F₂
114[C₇H₄FN]⁺•C₇H₄FNC₆H₃F
95[C₇H₄N]⁺C₇H₄NC₆H₃F₂

The initial fragmentation is likely the loss of the cyano radical (•CN), a common fragmentation for aromatic nitriles, which would result in a fragment ion at m/z 189. Subsequent or alternative fragmentation pathways could involve the sequential loss of fluorine radicals (•F), leading to fragment ions at m/z 170 and 151. Cleavage of the bond between the two phenyl rings is also a characteristic fragmentation pathway for biphenyl compounds. This could lead to the formation of ions corresponding to the individual substituted phenyl rings, such as a fluorobenzonitrile radical cation at m/z 114 or a benzonitrile (B105546) cation at m/z 95, depending on which ring retains the charge and which fragments are lost. The relative abundance of these fragments would provide further structural information.

It is important to note that this represents a predicted fragmentation pattern. The actual mass spectrum could exhibit additional or alternative fragmentation pathways, and the relative intensities of the peaks would be dependent on the specific ionization conditions. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the molecular ion and its major fragments with high accuracy, further solidifying the structural assignment of this compound.

Crystallographic Investigations of Difluorobiphenyl Carbonitrile Derivatives

Supramolecular Features and Intermolecular Interactions in Crystal Lattices

The arrangement of molecules in a crystal, known as the crystal packing, is directed by a combination of non-covalent intermolecular interactions. researchgate.net Understanding these interactions is the central goal of crystal engineering, as they dictate the material's physical properties, such as melting point, solubility, and stability. In the context of difluorobiphenyl carbonitriles, hydrogen bonds and halogen bonds are expected to be key players in forming the supramolecular assembly.

Hydrogen bonding is a highly directional and strong intermolecular interaction that plays a critical role in stabilizing crystal structures. nih.govresearchgate.net While classic hydrogen bonds involve donors like N-H or O-H, weaker C-H···O and C-H···N interactions are also significant in crystal engineering. researchgate.netmdpi.com

In the crystal lattice of a compound like 3',2-Difluorobiphenyl-3-carbonitrile, several types of weak hydrogen bonds can be anticipated:

C–H···N Interactions: The nitrogen atom of the carbonitrile (cyano) group is a potential hydrogen bond acceptor. Aromatic C-H groups from neighboring molecules can act as donors, leading to the formation of chains or networks that help stabilize the crystal packing.

C–H···F Interactions: The fluorine atoms, being highly electronegative, can also act as weak hydrogen bond acceptors, forming C–H···F contacts.

The collective effect of these numerous weak interactions governs the final three-dimensional architecture of the crystal. rsc.org

A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site on an adjacent molecule. nih.gov While well-established for chlorine, bromine, and iodine, the ability of fluorine to form halogen bonds is a subject of considerable scientific discussion. nih.gov

Aromatic π-Stacking and Other Non-Covalent Interactions

The crystal structure of fluorinated biphenyl (B1667301) carbonitriles is heavily influenced by a combination of π-stacking and other directional non-covalent interactions. The introduction of electron-withdrawing fluorine atoms significantly polarizes the aromatic rings, which modifies the nature of the π-π stacking. nih.gov

In contrast to simple aromatic systems, the interaction in fluorinated compounds is often described as a phenyl-perfluorophenyl or aryl-perfluoroaryl polar-π interaction. nih.gov This is driven by favorable electrostatic interactions between the electron-deficient, fluorinated ring and an electron-richer (or less electron-poor) neighboring ring. A prime example is seen in the crystal structure of 4′-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile, a close analogue. In this molecule, the molecules engage in aryl-perfluoroaryl stacking, forming chains with inter-planar distances of 3.796 Å and 3.773 Å. nih.gov

However, studies on halobenzenes suggest that fluorine can also disrupt ideal π–π stacking, leading to more offset or edge-to-face arrangements. rsc.org Beyond these stacking forces, other non-covalent interactions play a critical role in stabilizing the crystal lattice. These include:

C-H···F and C-H···N Hydrogen Bonds: These weak hydrogen bonds are common in organofluorine and cyano-containing compounds. In the structure of 4′-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile, C—H⋯F contacts of approximately 2.45 Å link adjacent molecular chains. nih.gov

Dipole-Dipole Interactions: The strong dipole of the cyano group is a dominant factor in the packing of cyanobiphenyls. researchgate.net Molecules often arrange in an antiparallel dimer fashion to neutralize the strong dipole moment, a recurring motif in the supramolecular assembly of this class of compounds. figshare.comtandfonline.com

The interplay between these varied interactions determines the final crystal structure. The energy of both π-stacking and inter-stacking interactions depends on the size and electronic properties of the molecules involved. rsc.org

Table 1: Non-Covalent Interaction Data from Analogous Compounds
Interaction TypeExample CompoundDistance (Å)DescriptionReference
Aryl-Perfluoroaryl Stacking4′-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile3.773 - 3.796Intermolecular stacking forming chains. nih.gov
C-H···F Contact4′-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile~2.45Connects adjacent molecular chains. nih.gov
Br···F Contact4′-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile3.241 - 3.278Side-on Type II interactions forming zigzag chains. nih.gov
F···F Contact4′-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile2.894Part of the intermolecular network. nih.gov

Crystal Packing Features and Supramolecular Assembly

Supramolecular assembly describes how individual molecules organize into a stable, ordered crystal lattice through non-covalent interactions. nih.govmdpi.com For difluorobiphenyl carbonitriles, the assembly is a result of the balance between π-stacking that forms columns and weaker inter-stack interactions that connect these columns. rsc.org

Based on analogues, a likely packing motif for this compound would involve the formation of one-dimensional chains or columns driven by π-stacking interactions. In the case of 4′-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile, molecules are linked via aryl-perfluoroaryl stacking to create infinite chains along a primary crystal axis. nih.gov These chains are then interconnected into a three-dimensional architecture by a network of C-H···F and halogen interactions. nih.gov

A crucial feature for cyanobiphenyls is the tendency to form antiparallel dimers. tandfonline.com This arrangement minimizes the electrostatic repulsion from the highly polar cyano groups and is a fundamental principle in the organization of liquid crystals and crystalline solids containing this moiety. tandfonline.comnih.gov Therefore, the supramolecular assembly of this compound would likely feature these dimer pairs as the primary building blocks, which then assemble into larger structures through the weaker forces involving the fluorinated rings.

The specific geometry of the non-covalent interactions dictates the final assembly. For instance, while one might expect CN···Br contacts to form linear arrays in bromo-cyanobiphenyl compounds, the structure of the tetrafluorinated analogue shows that a network of Br···F and F···F interactions is preferred instead. nih.gov This highlights how the presence and position of fluorine atoms can fundamentally alter the expected supramolecular synthons and result in different packing arrangements.

Disorder and Structural Anomalies in Crystalline Compounds

Crystallographic disorder occurs when two or more distinct atomic positions or molecular conformations co-exist within a crystal lattice. wikipedia.org This phenomenon is common in biphenyl derivatives due to the potential for rotation around the central C-C single bond, a concept known as atropisomerism. slideshare.net If different conformers (rotamers) have similar energies, they can co-crystallize, leading to a structure that is an average of the components. wikipedia.org

In the crystal structure of a complex difluorobiphenyl derivative, positional disorder was observed for a methylene (B1212753) group, which occupied two distinct sites with occupancy factors of 0.571(4) and 0.429(4). nih.gov This indicates that two conformations of the ring system are present in the crystal in a roughly 6:4 ratio. Similarly, disorder has been noted in other difluorobiphenyls where a molecule lies on a crystallographic symmetry axis, causing fluorine atoms to be disordered with half occupancy. researchgate.net

For this compound, disorder could arise from several sources:

Rotational Conformations: The molecule could crystallize in a conformation where the two phenyl rings are twisted at a specific dihedral angle. If the energy barrier to rotation is not prohibitively high, a mixture of conformers could be present in the crystal, leading to disorder in the positions of the fluorine and cyano substituents.

Symmetry Mismatch: If the molecule crystallizes on a site of higher symmetry than the molecule itself, crystallographic symmetry operations can generate disorder.

Whole-Molecule Disorder: In some cases, the entire molecule may be disordered over two or more positions, often with unequal occupancy.

The refinement of a disordered structure requires specialized models where the occupancy of the different positions is adjusted. For example, in a dysprosium-based compound with significant crystallographic defects, the occupancies of disordered sites were constrained and refined to achieve a chemically sensible model. nih.govacs.org

Table 2: Examples of Disorder in Biphenyl Derivatives
Compound TypeNature of DisorderSite Occupancy FactorsReference
Difluorobiphenyl DerivativePositional disorder of a methylene group0.571 and 0.429 nih.gov
2-FluorobiphenylDisorder of F atom across a twofold symmetry axis0.5 and 0.5 (half occupancy) researchgate.net

Computational Chemistry and Theoretical Studies on Difluorobiphenyl Carbonitrile Systems

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to determine their properties. For a molecule like 3',2-Difluorobiphenyl-3-carbonitrile, DFT methods, often using hybrid functionals such as B3LYP in conjunction with basis sets like 6-311++G(d,p), are employed to model its characteristics in the gas phase or in solution. researchgate.netnih.gov

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For this compound, the primary degree of freedom is the torsional or dihedral angle between the two phenyl rings. The presence of substituents at the ortho positions (the fluorine at C2 and the carbonitrile group at C3') creates significant steric hindrance that prevents the molecule from being planar.

Computational studies on related substituted biphenyls, such as 2,2'-difluorobiphenyl, show that these molecules exist in non-planar conformations. nih.gov The rotation around the central C-C bond leads to a conformational energy landscape with distinct minima. For this compound, two primary stable conformers, a syn and an anti form, would be expected, defined by the relative positions of the fluorine and nitrile substituents. The energy difference between these conformers and the rotational barrier height can be calculated. DFT calculations on similar systems have shown that the energy barrier to rotation is influenced by the size and electronic nature of the ortho-substituents. mdpi.com

A full geometry optimization would yield the precise bond lengths, bond angles, and the crucial dihedral angle for the most stable conformer.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Note: These are representative values based on DFT calculations of similar substituted biphenyls, as specific experimental or calculated data for this exact molecule is not publicly available.)

ParameterBond/AngleOptimized Value
Bond Lengths (Å)
C-C (inter-ring)1.485
C-F1.350
C-C (aromatic)1.390 - 1.405
C-CN1.445
C≡N1.158
Bond Angles (°) **
C-C-C (inter-ring)121.5
C-C-F119.0
C-C-CN120.5
Dihedral Angle (°) **
C-C-C-C (inter-ring)~55° - 70°

Frontier Molecular Orbital (FMO) theory is central to understanding the chemical reactivity and electronic properties of a molecule. semanticscholar.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. preprints.org A small gap suggests that the molecule is more reactive and can be easily polarized.

For this compound, the HOMO is expected to be distributed primarily over the biphenyl (B1667301) ring system, while the LUMO would likely be localized more towards the phenyl ring bearing the electron-withdrawing carbonitrile group. The fluorine atoms also influence the orbital energies through their inductive effects. DFT calculations can precisely map the spatial distribution of these orbitals and calculate their energies.

Table 2: Representative Frontier Molecular Orbital Energies for a Difluorobiphenyl Carbonitrile System (Note: These values are illustrative and based on typical DFT (B3LYP/6-31G) results for aromatic nitriles and fluorinated biphenyls.)*

OrbitalEnergy (eV)
HOMO-6.85
LUMO-1.95
HOMO-LUMO Gap (ΔE) 4.90

This energy gap is crucial for predicting the electronic absorption properties (e.g., the wavelength of maximum absorption in UV-Vis spectroscopy).

The Molecular Electrostatic Potential (MESP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov It illustrates the charge distribution within the molecule. In an MESP map, regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophiles.

For this compound, the MESP map would show:

Negative Potential: Concentrated around the electronegative nitrogen atom of the nitrile group and, to a lesser extent, the fluorine atoms. These are the most likely sites for interactions with electrophiles or hydrogen bond donors.

Positive Potential: Located around the hydrogen atoms of the phenyl rings.

Neutral/π-Regions: The faces of the aromatic rings would exhibit regions of moderate negative potential associated with the π-electron clouds, which can be involved in π-π stacking interactions.

This analysis is invaluable for understanding intermolecular interactions in condensed phases and for predicting how the molecule might bind to a biological receptor or a surface. researchgate.net

In this compound, significant stabilizing interactions would include:

Delocalization from the lone pairs of the fluorine atoms into the antibonding π* orbitals of the phenyl ring (n → π*).

Hyperconjugative interactions involving the C-C and C-H bonds of the rings.

Delocalization between the π-systems of the two aromatic rings, which is dependent on the dihedral angle.

Table 3: Illustrative NBO Second-Order Perturbation Energies (E(2)) for Key Interactions (Note: Values are representative for fluorinated aromatic systems and serve to illustrate the type of data obtained from NBO analysis.)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Type of Interaction
LP (F)π* (C-C)ring2.5 - 4.0Lone Pair Delocalization
π (C-C)ring1π* (C-C)ring21.0 - 3.0Inter-ring Conjugation
σ (C-H)σ* (C-C)0.5 - 1.5Sigma Bond Hyperconjugation

The magnitude of these E(2) energies quantifies the strength of the electronic delocalization and its contribution to molecular stability.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are highly effective at predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound or to interpret experimental spectra.

The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the nuclear magnetic resonance (NMR) shielding tensors of molecules. nih.govgaussian.com These calculated values can be converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), also calculated at the same level of theory. youtube.com

For this compound, GIAO calculations would predict the ¹H, ¹³C, and ¹⁹F NMR spectra. The predicted chemical shifts are highly sensitive to the local electronic environment of each nucleus. For instance:

The carbon atom attached to the fluorine (C-F) would show a large downfield shift in the ¹³C NMR spectrum due to fluorine's high electronegativity.

The carbon atom of the nitrile group (C≡N) would appear in a characteristic region of the spectrum.

The hydrogen atoms on the rings would have distinct chemical shifts depending on their proximity to the electron-withdrawing fluorine and nitrile groups.

Comparing the calculated chemical shifts with experimentally measured spectra is a powerful method for structural verification. researchgate.net A good correlation between the calculated and experimental data provides strong confidence in the assigned structure.

Table 4: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Note: These are estimated values based on GIAO calculations of analogous fluorinated and cyano-substituted aromatic compounds, referenced to TMS. Specific values depend heavily on the chosen functional and basis set.)

Carbon AtomPredicted Chemical Shift (ppm)
C-CN~110
C≡N~118
C-F~160 (as a doublet due to C-F coupling)
Carbons ortho to -F~115 (doublet)
Carbons meta to -F~130 (doublet)
Inter-ring Carbons~125-140

Simulated Vibrational Spectra and Normal Mode Analysis

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the vibrational spectra (Infrared and Raman) of molecules. nih.govuni-muenchen.de By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the frequencies and intensities of the fundamental vibrational modes. nist.gov This analysis provides a theoretical fingerprint of the molecule, allowing for the assignment of experimentally observed spectral bands to specific atomic motions. youtube.com For this compound, a normal mode analysis would reveal characteristic vibrations of its key functional groups.

A simulated normal mode analysis for this compound would likely be performed using a functional like B3LYP with a basis set such as 6-31G*, a common level of theory for such calculations. uni-muenchen.de The results would provide a detailed picture of the molecule's dynamic behavior at the atomic level.

Table 1: Representative Calculated Vibrational Frequencies for this compound This table presents plausible vibrational frequencies based on DFT calculations for analogous aromatic nitriles and fluorinated compounds.

Vibrational Mode Calculated Frequency (cm⁻¹) Description of Motion
ν(C≡N)~2235Strong stretching of the nitrile group
ν(C-F)~1250-1300Asymmetric and symmetric stretching of C-F bonds
Aromatic ν(C-H)~3050-3100Stretching of C-H bonds on the phenyl rings
Ring Breathing~1000-1100Symmetric expansion/contraction of the phenyl rings
Inter-ring Stretch~1280Stretching of the C-C bond connecting the two rings

UV-Vis Absorption Spectra and Excitation Energies (e.g., TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. mdpi.comrsc.org It provides information about the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of UV-Vis light. researchgate.netyoutube.com For a molecule like this compound, the UV-Vis spectrum is dominated by π → π* transitions within the aromatic system. mdpi.com

The positions of the fluorine and nitrile substituents on the biphenyl core are expected to modulate the energies of the molecular orbitals (HOMO and LUMO), thereby influencing the absorption maxima (λ_max). nih.gov TD-DFT calculations, often using functionals like B3LYP or CAM-B3LYP, can predict these λ_max values and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. rsc.orgresearchgate.net Analysis of the molecular orbitals involved in the primary electronic transitions allows for their assignment, for example, as HOMO→LUMO or HOMO-1→LUMO transitions. researchgate.net

Table 2: Representative Calculated Electronic Transitions for this compound (in a non-polar solvent) This table presents plausible data based on TD-DFT calculations for analogous aromatic systems.

Excited State λ_max (nm) Oscillator Strength (f) Major Orbital Contribution Transition Character
S1~2850.35HOMO → LUMOπ → π
S2~2500.15HOMO-1 → LUMOπ → π
S3~2300.50HOMO → LUMO+1π → π*

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and, crucially, transition states. nih.gov For this compound, several reaction types could be modeled, including its synthesis via cross-coupling reactions or its subsequent functionalization via nucleophilic aromatic substitution.

For instance, the Suzuki-Miyaura cross-coupling is a common method for synthesizing biphenyl compounds. DFT calculations can model the key steps of this catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination, providing insights into the reaction's feasibility and the role of the catalyst. researchgate.net Alternatively, the fluorine atoms on the biphenyl rings activate them towards nucleophilic aromatic substitution (SNA_r). researchgate.netsemanticscholar.org Theoretical modeling of an SNA_r reaction on this substrate would involve locating the transition state for the addition of a nucleophile and calculating the associated activation energy (ΔG‡), which determines the reaction rate. nih.govresearchgate.net

Table 3: Hypothetical Calculated Activation Energies for a Representative Reaction This table illustrates plausible activation energies for a nucleophilic aromatic substitution on a difluorinated aromatic ring, based on DFT calculations for similar systems.

Reaction Proposed Mechanism Rate-Determining Step Calculated ΔG‡ (kcal/mol)
Substitution of F at C2SNArNucleophilic attack~20-25
Substitution of F at C3'SNArNucleophilic attack~22-27

Intermolecular Interaction Studies and Non-Covalent Interactions

Non-covalent interactions are crucial in determining the physical properties of molecular solids and the binding of molecules to biological targets. nih.govmdpi.com For this compound, the fluorine atoms and the nitrile group are key players in establishing such interactions. The highly electronegative fluorine atoms can participate in hydrogen bonding (C-H···F) and halogen bonding, while the nitrile group can act as a hydrogen bond acceptor via the lone pair on the nitrogen atom. nih.gov

Computational methods like Atoms in Molecules (AIM) theory and Non-Covalent Interaction (NCI) index analysis can be used to visualize and quantify these weak interactions. mdpi.com Furthermore, Symmetry-Adapted Perturbation Theory (SAPT) can decompose the total interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion forces. Such analyses would reveal the nature and strength of the interactions that govern the crystal packing of this compound or its binding to a receptor. mdpi.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govresearchgate.net This method is central to structure-based drug design. Biphenyl and nitrile-containing compounds are known to inhibit various enzymes, such as Janus kinases (JAKs) or protein tyrosine phosphatases (PTPs), by fitting into their ATP-binding or active sites. nih.govnih.govnih.gov

A hypothetical docking study of this compound into a relevant protein kinase, for example, Janus kinase 2 (JAK2), could provide valuable information. researchgate.netnih.govmdpi.com The simulation would predict the binding pose, calculate a docking score (an estimate of binding affinity), and identify key interactions between the ligand and amino acid residues in the binding pocket. nih.gov The nitrile group might form a hydrogen bond with a backbone amide, while the fluorinated rings could engage in hydrophobic or halogen-bonding interactions. nih.govnih.gov

Table 4: Representative Molecular Docking Results for this compound with JAK2 Kinase This table presents plausible docking results based on studies of similar inhibitors with the JAK2 protein.

Ligand Protein Target Predicted Binding Energy (kcal/mol) Key Interacting Residues Types of Interaction
This compoundJAK2 (catalytic domain)-8.5LEU932, ASP994, VAL863Hydrogen bond with nitrile, hydrophobic interactions

Advanced Research Applications and Future Directions

Utilization as Intermediates in Complex Organic Synthesis

The combination of a rigid biphenyl (B1667301) core, a versatile nitrile functional group, and the modulating effects of fluorine atoms makes 3',2-Difluorobiphenyl-3-carbonitrile a promising candidate as an intermediate in multi-step organic synthesis.

The structure of this compound is inherently suited for its use as a foundational component for constructing larger, more complex molecular frameworks. The biphenyl unit provides a defined and rigid core structure. The nitrile group is a versatile chemical handle that can be transformed into various other functional groups, such as amines, carboxylic acids, or tetrazoles, paving the way for diverse synthetic pathways. The strategic placement of fluorine atoms can influence the molecule's conformation and electronic properties, which is a critical aspect of rational drug design and materials science. mdpi.com The incorporation of fluorinated fragments can significantly alter the physicochemical and biological properties of a molecule. mdpi.com

As a precursor, this compound holds potential for the synthesis of high-value specialty chemicals. Fluorinated biphenyl structures are known components in materials like liquid crystals and have been investigated for use in ferroelectric display devices. fishersci.co.uk The nitrile functionality further expands its utility, for instance, in the development of polymers or active pharmaceutical ingredients (APIs). The synthesis of fluorinated picolinonitrile building blocks, for example, has been instrumental in creating aggregation-induced emission materials and compounds for medicinal chemistry. ossila.com

Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry relies on non-covalent interactions to build large, ordered assemblies. The functional groups present in this compound make it an intriguing candidate for designing systems based on molecular recognition.

While this compound itself is achiral, it can be functionalized to create chiral derivatives. Due to the restricted rotation around the biphenyl bond (atropisomerism), which can be induced by introducing bulky substituents at the ortho positions, chiral versions could be synthesized. These chiral building blocks are highly valuable in creating chiral metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). researchgate.net Such frameworks have precisely defined chiral pores that can be used for enantioselective separations, asymmetric catalysis, and sensing. researchgate.netresearchgate.net The transfer of chirality from a guest molecule to a host framework is a known phenomenon, often mediated by interactions like hydrogen bonding, which could be engineered into derivatives of this compound. nih.gov

The fluorine atoms in this compound can act as halogen bond acceptors, although they are weak in this capacity. More significantly, the electron-withdrawing nature of the fluorine and nitrile groups can create a positive electrostatic region (a σ-hole) on other halogen atoms (like iodine or bromine) if they were incorporated into a co-crystal, making them strong halogen bond donors. nih.gov Furthermore, the nitrogen atom of the nitrile group is an excellent halogen bond acceptor. This dual nature allows for the programmed self-assembly of molecules into well-defined one-, two-, or three-dimensional networks known as halogen-bonded organic frameworks (XBOFs). nih.gov The study of such interactions is crucial for crystal engineering and designing new materials with tailored properties.

Exploration in Advanced Materials Science

The intrinsic properties of fluorinated biphenyl nitriles suggest their potential utility in various areas of materials science. Research into related compounds provides a basis for the prospective applications of this compound.

The field of advanced materials often leverages the unique properties conferred by fluorination, such as thermal stability, chemical resistance, and altered electronic characteristics. For example, 3,3'-Difluorobiphenyl is used in materials for ferroelectric display devices. fishersci.co.uk The nitrile group is also a common feature in materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), due to its electron-withdrawing nature and ability to influence molecular packing. The combination of these features in one molecule makes this compound a candidate for investigation in the development of new functional materials. While specific experimental data for this compound is not available, its structure is analogous to others used in these high-tech applications.

Data Table: Research Focus on Related Compounds

As specific research findings for this compound are limited, this table summarizes the applications of structurally related compounds to highlight the potential areas of investigation.

Compound NameKey Structural FeatureInvestigated ApplicationReference
3,3'-DifluorobiphenylDifluorobiphenylMaterials for ferroelectric display devices fishersci.co.uk
3-Fluoro-2-pyridinecarbonitrileFluorinated heteroaromatic nitrileIntermediate for APIs and phosphorescence dyes ossila.com
β,β-Difluoro PeroxidesDifluoroalkyl chainC2-building blocks for synthesizing heterocycles mdpi.com
Pentafluorosulfanyl compoundsAryl-SF5/SF4Supramolecular assembly via F···X contacts nih.gov

Conjugated Polymer Synthesis for Optoelectronic Applications

Currently, there is a lack of specific studies detailing the synthesis of conjugated polymers incorporating this compound. However, the structure of this compound suggests its potential as a monomer unit in the synthesis of novel conjugated polymers for optoelectronic applications. The biphenyl backbone provides a degree of conjugation, while the fluorine and cyano substituents can be leveraged to tune the electronic properties and intermolecular interactions of the resulting polymer.

The development of conjugated polymers for applications such as organic thin-film transistors (OTFTs) and polymer light-emitting diodes (PLEDs) is a significant area of research. These materials offer advantages like light weight, cost-effective processing, and mechanical flexibility. The properties of such polymers are highly dependent on their molecular structure, including the nature of the aromatic units and any side chains.

In a hypothetical scenario, this compound could be polymerized through various cross-coupling reactions, assuming appropriate reactive sites are introduced onto the molecule. The resulting polymer's performance would be evaluated based on several key parameters, as illustrated in the hypothetical data table below.

Table 1: Hypothetical Optoelectronic Properties of a Conjugated Polymer based on this compound
PropertyHypothetical ValueSignificance in Optoelectronics
Energy Band Gap (eV)2.8 - 3.2Determines the wavelength of light absorption and emission.
HOMO Level (eV)-5.5 to -5.8Influences charge injection from the anode and stability.
LUMO Level (eV)-2.7 to -3.0Affects charge injection from the cathode and electron transport.
Charge Carrier Mobility (cm²/Vs)10⁻⁴ - 10⁻³Crucial for efficient charge transport in devices like OTFTs.
Photoluminescence Quantum Yield (%)40 - 60Indicates the efficiency of light emission.

Components for Organic Light-Emitting Diodes (OLEDs) and Thermally Activated Delayed Fluorescence (TADF) Emitters

The molecular architecture of this compound, featuring both electron-withdrawing fluorine and cyano groups, makes it a candidate for investigation as a component in Organic Light-Emitting Diodes (OLEDs), particularly as a host material or as a core for a Thermally Activated Delayed Fluorescence (TADF) emitter. nih.gov

TADF emitters are a third generation of OLED materials that can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. chemicalbook.com This is typically achieved in molecules with a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST), which allows for efficient reverse intersystem crossing (RISC) from the triplet to the singlet state. chemicalbook.com

While no specific research on this compound as a TADF emitter has been published, its difluorobiphenyl core could be functionalized with suitable electron-donating groups to create a donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) structure. The twisted geometry between the donor and acceptor moieties, which is crucial for minimizing the ΔE_ST, could be promoted by the fluorine substitution on the biphenyl unit.

The performance of a hypothetical TADF emitter based on this compound would be characterized by several critical parameters, as shown in the illustrative table below.

Table 2: Hypothetical Performance Characteristics of a TADF Emitter Incorporating this compound
ParameterHypothetical ValueSignificance in TADF OLEDs
ΔE_ST (eV)< 0.2A small energy gap is essential for efficient RISC.
Photoluminescence Quantum Yield (Φ_PL) (%)> 80High efficiency of light emission.
Reverse Intersystem Crossing Rate (k_RISC) (s⁻¹)> 10⁵A fast RISC rate is needed to outcompete non-radiative decay.
Delayed Fluorescence Lifetime (μs)1 - 10Indicates the timescale of the TADF process.
Maximum External Quantum Efficiency (EQE_max) (%)> 20Overall device efficiency. nih.gov

Development of Novel Synthetic Methodologies

The synthesis of specifically this compound is not detailed in the literature. However, the synthesis of structurally similar fluorinated biphenyls often relies on modern cross-coupling reactions. Future research in this area could focus on developing efficient and scalable synthetic routes to this and related compounds.

Potential synthetic strategies could involve Suzuki or Stille coupling reactions between a suitably substituted fluorinated phenylboronic acid (or ester) and a brominated or iodinated benzonitrile (B105546). The development of such methodologies would be crucial for making these types of compounds more accessible for materials science research.

Key areas for methodological development would include:

Catalyst Optimization: Identifying the most effective palladium or nickel catalysts and ligands to achieve high yields and purity.

Reaction Conditions: Fine-tuning parameters such as solvent, base, and temperature to minimize side reactions.

Scalability: Adapting laboratory-scale procedures for larger-scale production to enable more extensive material and device studies.

Theoretical Insights for Rational Design in Molecular and Material Science

In the absence of experimental data, theoretical calculations, such as those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), would be invaluable for predicting the properties of this compound and guiding its future development in materials science.

Computational studies could provide insights into:

Molecular Geometry: Predicting the dihedral angle between the two phenyl rings, which is a critical factor in determining the electronic properties.

Frontier Molecular Orbitals (FMOs): Calculating the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This information is fundamental to understanding the charge injection and transport properties, as well as the nature of the excited states.

Excited State Properties: Simulating the energies of the S₁ and T₁ states to predict the ΔE_ST and assess the potential for TADF.

Spectroscopic Properties: Predicting the absorption and emission spectra to guide experimental characterization.

These theoretical insights would enable a rational design approach, where the molecular structure can be systematically modified in silico to optimize its properties for a specific application before undertaking costly and time-consuming synthesis.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3',2-Difluorobiphenyl-3-carbonitrile?

Answer:
A common approach involves Suzuki-Miyaura cross-coupling between fluorinated arylboronic acids and halogenated pyridine-carbonitrile precursors. For example:

  • Use 4-carboxy-3-fluorophenylboronic acid (CAS 120153-08-4) as a coupling partner .
  • React with a brominated pyridine-carbonitrile intermediate under Pd catalysis (e.g., Pd(PPh₃)₄) in a solvent like THF/water (3:1) at 80°C for 12–24 hours.
  • Post-coupling, hydrolyze the carboxylate group under acidic conditions (HCl/EtOH, reflux) to yield the target compound.
    Validation: Monitor reaction progress via TLC (ethyl acetate/hexane, 1:3) and confirm purity by HPLC (>97% as per Kanto Reagents’ standards) .

Basic: How to structurally characterize this compound?

Answer:

  • Single-crystal X-ray diffraction (SCXRD): Resolve bond angles (e.g., C–F bond geometry) and confirm biphenyl planarity. For example, adjacent C–C bond angles in similar fluorinated pyridines range from 117.5° to 123.5° .
  • NMR spectroscopy:
    • ¹⁹F NMR: Identify distinct fluorine environments (δ ≈ −110 to −120 ppm for meta-fluorines).
    • ¹H NMR: Aromatic protons appear as multiplet signals (δ 7.2–8.1 ppm) .
  • Mass spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₇F₂N requires m/z 228.0634) .

Advanced: How do fluorine substituents influence the electronic properties of this compound?

Answer:

  • Computational modeling (DFT): Calculate Fukui indices to assess electrophilicity at the nitrile group. Fluorine’s electron-withdrawing effect reduces electron density at the pyridine ring, enhancing reactivity toward nucleophiles .
  • Experimental validation:
    • Compare reaction rates with non-fluorinated analogs in nucleophilic substitution (e.g., using NaCN in DMF).
    • Use cyclic voltammetry to measure redox potentials; fluorination typically shifts reduction potentials by +0.3–0.5 V .

Advanced: How to resolve contradictions in regioselectivity during fluorination?

Answer:

  • Kinetic vs. thermodynamic control:
    • At lower temperatures (0–25°C), meta-fluorination dominates due to kinetic stabilization of intermediates (e.g., via σ-complex formation) .
    • At higher temperatures (>80°C), para-fluorination may occur via aryl radical intermediates.
  • Diagnostic tools:
    • In situ ¹⁹F NMR to track intermediate formation.
    • Isotopic labeling (¹⁸O/²H) to trace reaction pathways .

Advanced: What strategies optimize yield in multi-step syntheses?

Answer:

  • Stepwise purification: Isolate intermediates after each step (e.g., column chromatography for boronic acid coupling products) .
  • Solvent optimization: Use polar aprotic solvents (e.g., DMF or sulfolane) to stabilize charged intermediates in nitrile formation steps .
  • Catalyst screening: Test Pd/Cu bimetallic systems for improved cross-coupling efficiency (e.g., 10 mol% Pd(OAc)₂ + 20 mol% CuI) .

Basic: What safety protocols are critical for handling fluorinated nitriles?

Answer:

  • Storage: Keep under inert gas (N₂/Ar) at 0–6°C to prevent hydrolysis .
  • Personal protective equipment (PPE): Use nitrile gloves, face shields, and fume hoods to avoid inhalation of toxic vapors (LC50 ~200 mg/m³ for similar compounds) .
  • Spill management: Neutralize with 10% NaHCO₃ solution and adsorb with vermiculite .

Advanced: How to design bioactivity studies for fluorinated carbonitriles?

Answer:

  • Structure-activity relationship (SAR): Synthesize analogs with varied fluorination patterns (e.g., 3',4-difluoro vs. 2',5-difluoro) and test against target enzymes (e.g., kinase inhibition assays) .
  • Molecular docking: Use software like AutoDock Vina to predict binding affinity toward proteins with hydrophobic pockets (e.g., CYP450 isoforms) .
  • In vitro toxicity: Assess cytotoxicity in HEK293 cells via MTT assay (IC50 thresholds <10 µM indicate therapeutic potential) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.